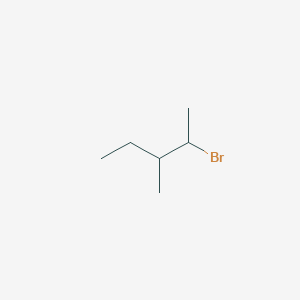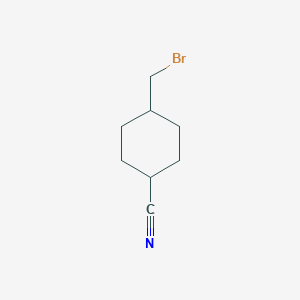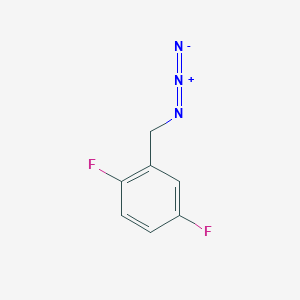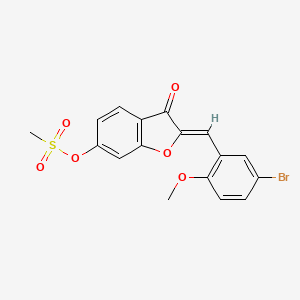![molecular formula C7H20Si2 B3275318 Silane, [2-(dimethylsilyl)ethyl]trimethyl- CAS No. 6231-75-0](/img/structure/B3275318.png)
Silane, [2-(dimethylsilyl)ethyl]trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [2-(dimethylsilyl)ethyl]trimethyl- is an organosilicon compound with the molecular formula C7H20Si2 . It is a colorless liquid that is used in various chemical applications due to its unique properties. The compound is known for its reactivity and is often utilized in organic synthesis and industrial processes .
Métodos De Preparación
The synthesis of Silane, [2-(dimethylsilyl)ethyl]trimethyl- typically involves the reaction of trimethylsilane with a suitable alkylating agent. One common method is the hydrosilylation of vinylsilanes with dimethylsilane in the presence of a catalyst . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions .
Análisis De Reacciones Químicas
Silane, [2-(dimethylsilyl)ethyl]trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The silicon-hydrogen bonds can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include catalysts like platinum or rhodium for hydrosilylation, and oxidizing agents such as hydrogen peroxide for oxidation reactions. Major products formed from these reactions include silanols, siloxanes, and various substituted silanes .
Aplicaciones Científicas De Investigación
Silane, [2-(dimethylsilyl)ethyl]trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Mecanismo De Acción
The mechanism of action of Silane, [2-(dimethylsilyl)ethyl]trimethyl- involves the interaction of its silicon-hydrogen bonds with other molecules. In hydrosilylation reactions, the silicon-hydrogen bond adds across a carbon-carbon double bond in the presence of a catalyst, forming a new silicon-carbon bond . This process is facilitated by the catalyst, which activates the silicon-hydrogen bond and the double bond, allowing the reaction to proceed efficiently .
Comparación Con Compuestos Similares
Silane, [2-(dimethylsilyl)ethyl]trimethyl- can be compared with other similar organosilicon compounds such as:
Trimethylsilane: Similar in structure but lacks the ethyl group, making it less reactive in certain applications.
Dimethylsilane: Contains two methyl groups instead of three, affecting its reactivity and applications.
Triethylsilane: Has three ethyl groups, making it more bulky and less reactive in certain reactions.
The uniqueness of Silane, [2-(dimethylsilyl)ethyl]trimethyl- lies in its balanced reactivity and stability, making it suitable for a wide range of applications in both research and industry .
Propiedades
Número CAS |
6231-75-0 |
|---|---|
Fórmula molecular |
C7H20Si2 |
Peso molecular |
160.40 g/mol |
Nombre IUPAC |
2-dimethylsilylethyl(trimethyl)silane |
InChI |
InChI=1S/C7H20Si2/c1-8(2)6-7-9(3,4)5/h8H,6-7H2,1-5H3 |
Clave InChI |
IVHZIUZQMOBVHT-UHFFFAOYSA-N |
SMILES |
C[Si](C)CC[Si](C)(C)C |
SMILES canónico |
C[SiH](C)CC[Si](C)(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,3',6,6'-Tetranitro-9,9'-spirobi[fluorene]](/img/structure/B3275263.png)





![5-(Pyridin-3-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3275324.png)

![6,6-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3275344.png)
![Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-6-carboxylate](/img/structure/B3275345.png)
![Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate](/img/structure/B3275346.png)
